

Physicochemical Characteristics of 2-(tert-Butyl)-4-methoxyphenol-d3: A Technical Guide

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Compound of Interest

Compound Name: 2-(tert-Butyl)-4-methoxyphenol-d3

Cat. No.: B12407811

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This technical guide provides a comprehensive overview of the physicochemical characteristics of **2-(tert-Butyl)-4-methoxyphenol-d3**. The information is intended for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound. While specific experimental data for the deuterated analog is limited, this guide presents available information and leverages data from its non-deuterated counterpart, 2-(tert-Butyl)-4-methoxyphenol (a major component of Butylated Hydroxyanisole, BHA), as a close proxy.

Chemical Identity and Structure

2-(tert-Butyl)-4-methoxyphenol-d3 is a deuterated form of the synthetic antioxidant 2-(tert-Butyl)-4-methoxyphenol. The deuterium labeling is typically on the methoxy group, which makes it a valuable internal standard for quantitative analysis by mass spectrometry-based methods.

Below is the chemical structure of **2-(tert-Butyl)-4-methoxyphenol-d3**.

Caption: Chemical structure of **2-(tert-Butyl)-4-methoxyphenol-d3**.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **2-(tert-Butyl)-4-methoxyphenol-d3** and its non-deuterated analog.

Table 1: General and Physical Properties

Property	2-(tert-Butyl)-4-methoxyphenol-d3	2-(tert-Butyl)-4-methoxyphenol
Molecular Formula	C ₁₁ H ₁₃ D ₃ O ₂	C ₁₁ H ₁₆ O ₂ [1][2]
Molecular Weight	183.27 g/mol	180.24 g/mol [1][3]
Appearance	Off-white solid	White to beige crystalline powder or crystals[4][5]
Melting Point	No data available	48-65 °C[1][2][5]
Boiling Point	No data available	263-269.1 °C at 760 mmHg[1][5][6]
Flash Point	No data available	105.6-142.1 °C[1][5]
Vapor Pressure	No data available	1.33 hPa at 105 °C
Density	No data available	1.0 ± 0.1 g/cm ³ [1]

Table 2: Solubility and Partition Coefficients

Property	Value (for 2-(tert-Butyl)-4-methoxyphenol)
Water Solubility	Insoluble; 0.97 g/L (predicted)[2][7][8]
Solubility in Organic Solvents	Soluble in ethanol, methanol, chloroform, fats, and oils[2][8]
LogP (Octanol-Water Partition Coefficient)	3.00 - 3.25[1][7]
pKa (Strongest Acidic)	10.57 (predicted)[7]

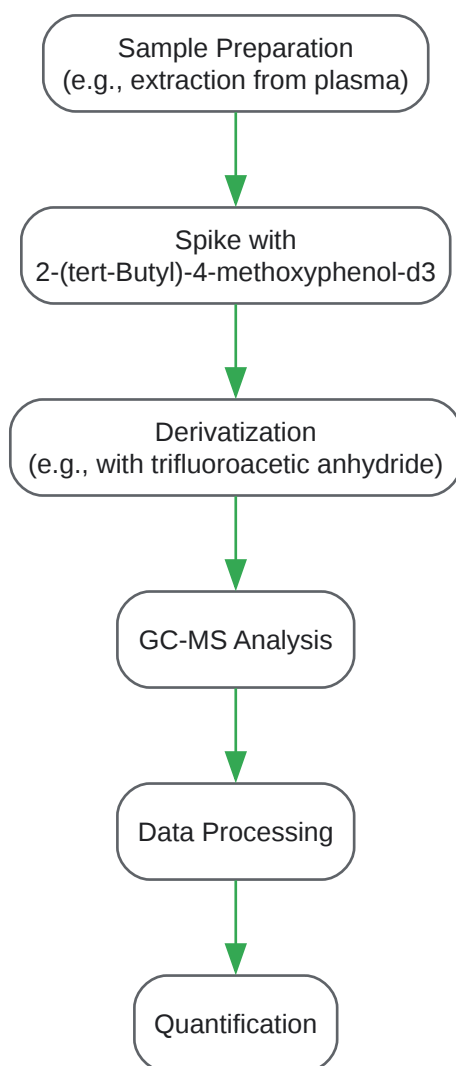
Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **2-(tert-Butyl)-4-methoxyphenol-d3** are not readily available. However, standard methodologies used for similar phenolic compounds are applicable.

Determination of Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

A common application for **2-(tert-Butyl)-4-methoxyphenol-d3** is as an internal standard in GC-MS analysis. The following workflow outlines a general procedure for its use in quantifying the non-deuterated analog in a sample matrix.

GC-MS Workflow with Internal Standard



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Caption: A generalized workflow for the use of **2-(tert-Butyl)-4-methoxyphenol-d3** as an internal standard in GC-MS analysis.

Methodology:

- **Sample Preparation:** The analyte (2-(tert-Butyl)-4-methoxyphenol) is extracted from the sample matrix (e.g., plasma, tissue) using a suitable solvent like methylene chloride.[9]
- **Internal Standard Spiking:** A known amount of **2-(tert-Butyl)-4-methoxyphenol-d3** is added to the extracted sample.
- **Derivatization:** The extracted compounds may be derivatized, for instance with trifluoroacetic anhydride, to improve their chromatographic properties and detection sensitivity.[9]
- **GC-MS Analysis:** The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their volatility and interaction with the GC column, and then ionized and detected by the mass spectrometer.
- **Data Processing:** The chromatographic peaks corresponding to the analyte and the internal standard are integrated.
- **Quantification:** The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Synthesis and Recrystallization

High-purity 2-(tert-Butyl)-4-methoxyphenol can be prepared through various synthetic routes, often followed by recrystallization to isolate the desired isomer and remove impurities.

A patented method describes the synthesis by reacting 2-tert-butyl hydroquinone with a methylating agent in the presence of a base with steric hindrance to selectively activate the 4-position hydroxyl group.[10] The crude product is then purified by recrystallization.

Recrystallization Protocol:

- The crude 2-(tert-Butyl)-4-methoxyphenol is dissolved in a suitable solvent, such as petroleum ether.[10]

- The solution is heated to reflux for a period (e.g., 30 minutes) to ensure complete dissolution.
[10]
- The solution is then allowed to cool slowly to room temperature, promoting the formation of crystals.
- The crystals are collected by filtration (e.g., suction filtration) and washed with a small amount of cold solvent.[10]
- The purified crystals are dried under vacuum to remove any residual solvent.[10]

Spectral Data

While specific spectra for the deuterated compound are not widely published, the expected spectral characteristics can be inferred from its structure and data for similar compounds.

- ^1H NMR: The proton NMR spectrum is expected to be similar to the non-deuterated analog, with the key difference being the absence of a signal for the methoxy protons (which are replaced by deuterium). The spectrum of the non-deuterated compound shows characteristic signals for the tert-butyl protons, the aromatic protons, and the hydroxyl proton.
- ^{13}C NMR: The carbon NMR spectrum should be very similar to the non-deuterated analog.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound ($m/z \approx 183.27$). In a GC-MS analysis with its non-deuterated analog, the two compounds will have similar retention times but will be distinguishable by their different mass-to-charge ratios.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic group, C-H stretches of the alkyl and aromatic groups, and C-O stretches. The C-D stretching vibrations of the deuterated methoxy group will appear at a lower frequency compared to the C-H stretches of a non-deuterated methoxy group.

Safety and Handling

2-(tert-Butyl)-4-methoxyphenol is considered hazardous.[5] It may be harmful if swallowed, cause skin and eye irritation, and is suspected of causing cancer.[11][12] It is also toxic to

aquatic life with long-lasting effects.[12]

Handling Precautions:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents, strong bases, and strong acids.[5]

This technical guide provides a summary of the available physicochemical information for **2-(tert-Butyl)-4-methoxyphenol-d3**. For specific applications, it is recommended to consult the supplier's safety data sheet and relevant scientific literature.

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